Leptodactyline

Description

Properties

CAS No. |

13957-33-0 |

|---|---|

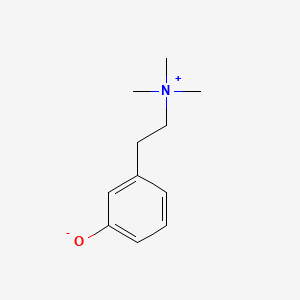

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-[2-(trimethylazaniumyl)ethyl]phenolate |

InChI |

InChI=1S/C11H17NO/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h4-6,9H,7-8H2,1-3H3 |

InChI Key |

VLDBEZDOSUKOBS-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCC1=CC(=CC=C1)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leptodactyline; |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Leptodactyline compounds are rich in antimicrobial peptides (AMPs), which have demonstrated effectiveness against a range of pathogenic microorganisms. Research indicates that these peptides can combat bacteria, fungi, and viruses, making them valuable in medical and pharmaceutical applications.

Case Studies

- A study highlighted the efficacy of Ocellatin-F1 against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as an alternative treatment for antibiotic-resistant infections .

- Another research focused on Ocellatin-LB1, which exhibited significant antifungal activity against Candida albicans, indicating its potential use in treating fungal infections .

Antiviral Properties

This compound compounds also show promising antiviral activities against various viruses, including those responsible for significant human diseases.

Targeted Viruses

Research has documented the effectiveness of these compounds against:

- HIV

- Influenza A (H1N1 and H5N1)

- Zika Virus

- SARS-CoV-2 (the virus responsible for COVID-19)

Case Studies

- A notable study demonstrated that certain AMPs derived from Leptodactylus species could inhibit the replication of SARS-CoV-2 by interfering with its capsid structure, thereby preventing it from entering host cells .

Therapeutic Applications

The bioactive properties of this compound compounds extend to potential therapeutic applications in various medical fields.

Pain Management

Compounds such as caerulein have shown potent analgesic effects, being reported to be significantly more effective than morphine in certain studies. This highlights their potential use in pain management therapies .

Gastrointestinal Disorders

Some peptides have been observed to stimulate gastric and pancreatic secretions, suggesting their application in treating gastrointestinal disorders such as acute pancreatitis .

Summary Table of Key this compound Compounds

| Compound | Source Species | Activity Type | Notable Effects |

|---|---|---|---|

| Ocellatin-F1 | Leptodactylus labyrinthicus | Antimicrobial | Effective against Staphylococcus aureus |

| Ocellatin-LB1 | Leptodactylus laticeps | Antifungal | Active against Candida albicans |

| Caerulein | Multiple species | Analgesic | 2000 times more potent than morphine |

| Plasticin-1 | Leptodactylus rugosus | Antimicrobial | Exhibits solvent-dependent conformations |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Candicine

Candicine (4-hydroxy-phenethyltrimethylammonium) is an isomer of leptodactyline, differing in the position of the hydroxyl group (para instead of meta). This structural variation significantly alters receptor specificity:

- Receptor affinity : Candicine shows higher selectivity for muscarinic acetylcholine receptors (mAChRs) compared to this compound, which preferentially binds nAChRs .

- Bioactivity : While both compounds induce muscle paralysis, candicine’s effects are slower and less potent in neuromuscular blockade assays .

Table 1: Structural and Functional Comparison of this compound and Candicine

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

This compound, a byproduct during this compound synthesis, forms via Pictet-Spengler cyclization of m-methoxyphenethylamine . Key differences include:

Functional Analogues: Histamine and Serotonin

This compound coexists with biogenic amines like histamine and serotonin in frog secretions, but their mechanisms diverge:

- Histamine : Acts via H₁ receptors to induce vasodilation and inflammation, unlike this compound’s neuromuscular effects .

Table 2: Functional Comparison of this compound and Co-occurring Amines

| Compound | Primary Receptor Target | Biological Effect |

|---|---|---|

| This compound | nAChRs | Neuromuscular blockade |

| Histamine | H₁ receptors | Vasodilation, inflammation |

| Serotonin | 5-HT receptors | Neurotransmission, gut motility |

Preparation Methods

Solid-Phase Peptide Synthesis of Leptodactyline Analogues

The chemical synthesis of this compound and its analogues has been achieved through solid-phase peptide synthesis (SPPS), a method enabling precise control over amino acid sequence and post-translational modifications. In a landmark study, Mosco et al. synthesized three isoforms of crustacean hyperglycemic hormone (cHH) from Astacus leptodactylus using SPPS coupled with native chemical ligation. The 72-amino-acid peptide amides were assembled on a resin-bound support, with critical steps including:

- Deprotection and Coupling : Iterative removal of fluorenylmethyloxycarbonyl (Fmoc) protecting groups using piperidine, followed by activation of carboxyl groups with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) for amino acid coupling.

- Native Chemical Ligation : Fusion of peptide fragments at cysteine residues under mild aqueous conditions, preserving stereochemical integrity.

- Post-Synthetic Modifications : Introduction of pyroglutamate (Glp) at the N-terminus and D-phenylalanine at position 3 to explore functional diversification.

The synthetic peptides exhibited distinct bioactivities: isoforms containing D-Phe³ demonstrated 40% higher hyperglycemic activity in in vivo assays compared to L-configurations. This underscores the role of stereochemistry in peptide functionality, a critical consideration for this compound synthesis.

Extraction and Purification from Leptodactylus Skin Secretions

Biological extraction of this compound from amphibian skin secretions offers an alternative to synthetic routes, particularly for discovering novel isoforms. Researchers have employed transcutaneous amphibian stimulation (TAS) and solvent extraction (SE) to harvest peptides from Leptodactylus latrans. Key steps include:

- Transcutaneous Stimulation : Gentle electrical stimulation of dorsal skin to induce secretion without harming the specimen, followed by rinsing with ultrapure water.

- Solvent Extraction : Homogenization of secretions in aqueous trifluoroacetic acid (TFA) or acetonitrile (ACN) to denature proteins and stabilize peptides.

- Liquid Chromatography : Fractionation via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns, with elution gradients optimized for peptide hydrophobicity.

Mass spectrometry (LC-MS/MS) of Fraction 4 from L. latrans secretions revealed three novel peptides (P1-Ll-1577, P2-Ll-1298, P3-Ll-2085) with molecular weights of 1,577 Da, 1,298 Da, and 2,085 Da, respectively. These peptides exhibited minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Escherichia coli and Staphylococcus aureus, highlighting their therapeutic potential.

Comparative Analysis of Synthesis vs. Extraction Methodologies

While SPPS ensures high purity and customizable modifications, its reliance on costly reagents limits scalability. Conversely, biological extraction yields naturally occurring isoforms with inherent bioactivities but requires advanced purification to eliminate host proteins.

Challenges in this compound Production

A significant hurdle in both methodologies is the preservation of tertiary structure during synthesis or extraction. For instance, the antimicrobial activity of P3-Ll-2085 from L. latrans depends on its amphipathic α-helical conformation, which is sensitive to solvent polarity and temperature. Similarly, D-amino acid incorporation in SPPS necessitates stringent anhydrous conditions to prevent racemization.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Leptodactyline in experimental settings?

this compound synthesis typically follows established protocols for alkaloid isolation or organic synthesis, depending on the source (natural extraction vs. chemical synthesis). Key steps include:

- Chromatographic purification (e.g., HPLC or GC-MS) for isolating the compound from biological matrices .

- Spectroscopic validation (NMR, IR, and mass spectrometry) to confirm molecular structure and purity .

- Reproducibility protocols : Detailed experimental sections in publications must include reagent sources, reaction conditions (temperature, pH), and instrumentation specifications to ensure reproducibility .

Q. How can researchers ensure the reproducibility of this compound bioactivity assays?

- Controlled variables : Standardize cell lines, animal models, or enzyme sources across experiments .

- Dose-response validation : Include positive/negative controls and replicate experiments (n ≥ 3) to minimize batch variability .

- Data transparency : Publish raw datasets and statistical analyses (e.g., ANOVA, t-tests) in supplementary materials to allow independent verification .

Q. What criteria define the selection of this compound analogs for comparative studies?

Analog selection should prioritize:

- Structural similarity (e.g., shared functional groups or stereochemistry).

- Bioactivity profiles (e.g., receptor binding affinity or enzymatic inhibition).

- Literature alignment : Cite prior studies to justify analog choices and contextualize findings within existing knowledge .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictions often arise from methodological differences (e.g., assay conditions or model systems). To address this:

- Meta-analysis framework : Compare variables such as dosage, exposure duration, and experimental endpoints across studies .

- Mechanistic validation : Use orthogonal assays (e.g., CRISPR knockouts or isotopic labeling) to confirm hypothesized pathways .

- Contextual reporting : Highlight limitations (e.g., in vitro vs. in vivo relevance) in discussion sections to clarify discrepancies .

Q. What advanced statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Non-linear regression models : Fit dose-response curves using software like GraphPad Prism or R to calculate EC₅₀/IC₅₀ values .

- Multivariate analysis : Account for covariates (e.g., animal weight or cell passage number) using mixed-effects models .

- Machine learning : Train algorithms on high-throughput screening data to predict bioactivity thresholds .

Q. How can evolutionary biology frameworks enhance understanding of this compound’s ecological roles?

- Comparative phylogenetics : Map this compound presence/absence across species in the Leptodactylus genus to identify evolutionary conservation or divergence .

- Behavioral assays : Investigate mating or predation behaviors in species producing this compound to infer ecological advantages .

- Gene expression profiling : Link biosynthetic pathways to environmental stressors (e.g., predation pressure) using transcriptomics .

Methodological Guidance for Publishing

Q. What are the best practices for reporting this compound data in peer-reviewed journals?

- Structured abstracts : Include objectives, methods, results, and conclusions in ≤250 words .

- Data tables : Summarize key findings (e.g., IC₅₀ values, purity metrics) with error margins and statistical significance markers (Table 1) .

- Ethical compliance : Disclose animal welfare protocols or biosafety approvals in methods sections .

Q. How to integrate contradictory findings into a cohesive discussion section?

- Thematic synthesis : Group conflicting results by methodological variables (e.g., "Studies using X model reported Y, whereas Z technique revealed...").

- Limitations analysis : Acknowledge gaps (e.g., "Insufficient data on metabolite stability may explain variability").

- Future directions : Propose targeted experiments to resolve ambiguities (e.g., "Knockout models could clarify Pathway A vs. B contributions") .

Key Considerations for Grant Proposals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.